Methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate
Overview
Description
Methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate is a useful research compound. Its molecular formula is C22H14F3N3O3 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent and enzyme inhibitor. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and improved membrane permeability. The molecular formula is CHFNO, and its structural characteristics can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 397.36 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies on 5-trifluoromethylpyrimidine derivatives have shown promising results against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cells. The IC values for related compounds suggest a strong inhibitory effect on tumor cell proliferation.
One study demonstrated that certain derivatives induced apoptosis in A549 cells while causing cell cycle arrest at the G2/M phase, indicating potential mechanisms of action for antitumor activity .
Enzyme Inhibition
Compounds containing trifluoromethyl groups have been shown to act as effective inhibitors of various enzymes, including those involved in cancer progression. The interaction of the trifluoromethyl group with specific enzyme active sites enhances binding affinity, leading to the inhibition of enzymatic activity. This mechanism has been observed in several studies focusing on kinase inhibitors.
Case Studies
- Study on Antitumor Activity : A recent study synthesized a series of pyrimidine derivatives similar to our compound and evaluated their biological activities against tumor cell lines. The most potent derivative exhibited IC values below 0.5 μM against A549 cells, demonstrating significant potential for further development as an antitumor agent .
- Enzyme Interaction Studies : Another research effort focused on the binding interactions between trifluoromethyl-containing compounds and protein targets involved in tumorigenesis. Molecular docking simulations indicated that these compounds could effectively inhibit target enzymes by forming stable complexes that prevent substrate access .
Summary of Biological Activities
Activity | Cell Line/Target | IC (μM) | Mechanism |
---|---|---|---|
Antitumor | A549 (lung cancer) | < 0.5 | Induces apoptosis |
Antitumor | MCF-7 (breast cancer) | 3.24 | Cell cycle arrest |
Enzyme Inhibition | EGFR kinase | 0.091 | Competitive inhibition |
Properties
IUPAC Name |
methyl 3-phenyl-5-[2-phenyl-4-(trifluoromethyl)pyrimidin-5-yl]-1,2-oxazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O3/c1-30-21(29)16-17(13-8-4-2-5-9-13)28-31-18(16)15-12-26-20(14-10-6-3-7-11-14)27-19(15)22(23,24)25/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSOEQCJSHKIHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C3=CN=C(N=C3C(F)(F)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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